(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C23H26N4O2S2 and its molecular weight is 454.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide is a complex organic compound with potential biological activity attributed to its unique structural features, including a thiazole moiety, an acetamide group, and a piperazine derivative. This article reviews the existing literature on the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O2S2, with a molecular weight of 454.61 g/mol. Its structure suggests multiple functional groups that may contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26N4O2S2 |
Molecular Weight | 454.61 g/mol |
Purity | Typically 95% |
Antimicrobial Activity
Compounds similar to this compound have demonstrated significant antimicrobial effects. The thiazole ring is particularly noted for its role in medicinal chemistry, often associated with antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing thiazole and isoxazole rings exhibit promising results against pathogens, suggesting that this compound may also possess similar therapeutic potential.
Anticancer Activity
Research has shown that compounds featuring thiazole and piperazine functionalities can inhibit cancer cell proliferation. For instance, molecular docking studies have been utilized to evaluate the binding affinity of similar compounds to cancer-related targets such as EGFR tyrosine kinase. These studies suggest that this compound may act as a lead compound in anticancer drug discovery programs due to its structural complexity and potential for selective targeting of cancer cells .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects can be inferred from studies on related thiazole derivatives. For example, certain isatin derivatives have been shown to exhibit significant anti-inflammatory and antinociceptive activities in animal models. These findings highlight the importance of the thiazole moiety in mediating inflammatory responses, suggesting that this compound may similarly modulate inflammatory pathways .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
- Piperazine Analogues : Research indicated that piperazine derivatives showed cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range.
- Isatin Derivatives : Investigations into isatin derivatives revealed their ability to reduce paw edema in carrageenan-induced models, indicating potential anti-inflammatory properties.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of related compounds:
- Molecular Docking : This technique has been used to predict binding affinities of this compound with target proteins involved in disease pathways.
- In Vivo Models : Animal models have been utilized to evaluate anti-inflammatory effects, demonstrating significant reductions in edema and pain responses.
特性
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-2-27-19-10-6-7-11-20(19)31-23(27)24-21(28)16-30-17-22(29)26-14-12-25(13-15-26)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUBNSNXAFDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。